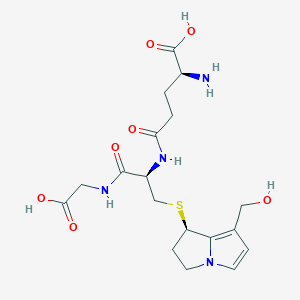

Glutathione-dehydro-retronecine Conjugate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glutathione-dehydro-retronecine conjugate is a compound formed through the conjugation of glutathione with dehydro-retronecine, a metabolite of pyrrolizidine alkaloids. This conjugation is significant in the detoxification processes within the liver, where glutathione acts as a nucleophile, binding to electrophilic compounds to form more water-soluble conjugates that can be excreted from the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of glutathione-dehydro-retronecine conjugate typically involves the reaction of dehydro-retronecine with glutathione in the presence of glutathione S-transferase enzymes. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment .

Industrial Production Methods: Industrial production of this conjugate is less common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using recombinant enzymes and controlled reaction conditions to ensure high yield and purity .

Types of Reactions:

Oxidation: The dehydro-retronecine moiety can undergo oxidation reactions, leading to the formation of reactive intermediates.

Reduction: Glutathione can reduce electrophilic centers within the dehydro-retronecine structure.

Substitution: Nucleophilic substitution reactions are common, where glutathione replaces a leaving group on the dehydro-retronecine.

Common Reagents and Conditions:

Reagents: Glutathione, dehydro-retronecine, glutathione S-transferase enzymes.

Conditions: Aqueous buffer solutions, physiological pH (around 7.4), and temperatures close to 37°C.

Major Products: The primary product of these reactions is the this compound, which is more water-soluble and less toxic than its parent compounds .

Chemistry:

- Used as a model compound to study the mechanisms of glutathione conjugation and detoxification processes .

Biology:

- Investigated for its role in cellular defense mechanisms against oxidative stress and electrophilic compounds .

Medicine:

- Explored for its potential in reducing the toxicity of pyrrolizidine alkaloids and other harmful substances in the liver .

Industry:

Wirkmechanismus

The mechanism of action of glutathione-dehydro-retronecine conjugate involves the enzymatic conjugation of glutathione to dehydro-retronecine. This process is catalyzed by glutathione S-transferase enzymes, which facilitate the nucleophilic attack of the thiol group of glutathione on the electrophilic centers of dehydro-retronecine. This results in the formation of a more water-soluble conjugate that can be excreted from the body, thereby reducing the toxicity of the parent compound .

Vergleich Mit ähnlichen Verbindungen

9-Glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine: Another glutathione conjugate formed from pyrrolizidine alkaloids, similar in structure and function.

Glutathione conjugates of other electrophilic compounds: These include various drug metabolites and environmental toxins that undergo similar detoxification processes.

Uniqueness: The uniqueness of glutathione-dehydro-retronecine conjugate lies in its specific formation from dehydro-retronecine, a metabolite of pyrrolizidine alkaloids, and its role in mitigating the hepatotoxic effects of these compounds .

Eigenschaften

CAS-Nummer |

64660-86-2 |

|---|---|

Molekularformel |

C18H26N4O7S |

Molekulargewicht |

442.5 g/mol |

IUPAC-Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[(1R)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H26N4O7S/c19-11(18(28)29)1-2-14(24)21-12(17(27)20-7-15(25)26)9-30-13-4-6-22-5-3-10(8-23)16(13)22/h3,5,11-13,23H,1-2,4,6-9,19H2,(H,20,27)(H,21,24)(H,25,26)(H,28,29)/t11-,12-,13+/m0/s1 |

InChI-Schlüssel |

VGNGDXGMOUMTSQ-RWMBFGLXSA-N |

Isomerische SMILES |

C1CN2C=CC(=C2[C@@H]1SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CO |

Kanonische SMILES |

C1CN2C=CC(=C2C1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)

![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)

![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)

![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)

![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)

![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)

![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)